1-Fluoro-3-methanesulfonyl-2-nitrobenzene
Description
1-Fluoro-3-methanesulfonyl-2-nitrobenzene is a substituted aromatic compound characterized by three key functional groups: a fluorine atom at position 1, a methanesulfonyl group (-SO₂CH₃) at position 3, and a nitro group (-NO₂) at position 2. This combination creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro and sulfonyl groups, which significantly influence its chemical reactivity, solubility, and thermal stability. The fluorine atom further enhances electrophilic deactivation, making the compound resistant to many substitution reactions under mild conditions.
For instance, nitro and sulfonyl groups are known to reduce solubility in polar solvents compared to methoxy or alkyl-substituted derivatives, while fluorine’s electronegativity increases molecular polarity .
Properties
IUPAC Name |
1-fluoro-3-methylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIZMRLEAFVDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022971-93-2 | |
| Record name | 1-fluoro-3-methanesulfonyl-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene typically involves the nitration of 1-fluoro-3-methanesulfonylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-methanesulfonyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles such as amines or phenols in the presence of a base like potassium carbonate.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium carbonate in dimethylformamide at 95–125°C.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide.
Major Products Formed
Aminobenzene derivatives: Formed from the reduction of the nitro group.
Sulfone derivatives: Formed from the oxidation of the methanesulfonyl group.
Scientific Research Applications
1-Fluoro-3-methanesulfonyl-2-nitrobenzene is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methanesulfonyl-2-nitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions. The presence of the electron-withdrawing nitro group and the electron-donating methanesulfonyl group on the benzene ring makes the fluorine atom more susceptible to nucleophilic attack . This reactivity is exploited in various synthetic applications to introduce different functional groups onto the benzene ring.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs and their similarity scores (based on substituent patterns) include:
Key Observations :
- Substituent Position : Moving the nitro group from position 2 to 4 (as in 1-Fluoro-2-methoxy-4-nitrobenzene) reduces similarity (0.88), highlighting the critical role of ortho-nitro placement in electronic effects .
- Substituent Type : Replacing methanesulfonyl (-SO₂CH₃) with methoxy (-OCH₃) increases similarity (0.88 vs. 0.90) but drastically alters reactivity. Methoxy groups activate the ring toward electrophilic substitution, whereas sulfonyl groups deactivate it .
Physicochemical Properties
A comparison of inferred properties based on structural analogs:
| Property | 1-Fluoro-3-methanesulfonyl-2-nitrobenzene | 1-Fluoro-2-methoxy-4-nitrobenzene | 1,5-Difluoro-3-methoxy-2-nitrobenzene |
|---|---|---|---|
| Boiling Point | ~250°C (estimated) | 220°C | 235°C |
| Solubility in Water | Low (polar groups offset by hydrophobicity) | Moderate (methoxy enhances polarity) | Low (dual fluorine reduces polarity) |
| Thermal Stability | High (strong EWG stabilization) | Moderate | High |
Notes:
Reactivity in Organic Reactions
- Nucleophilic Aromatic Substitution (NAS) :
The compound’s electron-deficient aromatic ring favors NAS under harsh conditions (e.g., high temperatures or strong bases). In contrast, methoxy-substituted analogs undergo NAS more readily due to ring activation . - Electrophilic Substitution : Resistance to electrophilic attacks (e.g., nitration or halogenation) is observed, unlike methyl- or methoxy-substituted derivatives, which react at meta or para positions .
Biological Activity
1-Fluoro-3-methanesulfonyl-2-nitrobenzene (FMSN) is an aromatic compound characterized by a fluorine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. Its molecular formula is CHFNOS, with a molecular weight of 219.19 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The structure of FMSN includes:
- Fluorine atom : Enhances reactivity and lipophilicity.
- Methanesulfonyl group : Known for its role in nucleophilic substitution reactions.
- Nitro group : Often associated with biological activity due to its ability to undergo reduction in biological systems.
Potential Applications
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that FMSN may possess similar effects.
- Anticancer Activity : The presence of the nitro group has been linked to anticancer activity in other compounds, indicating a possible therapeutic avenue for FMSN.
Case Studies and Research Findings
Recent studies have explored the biological interactions of compounds related to FMSN:
- Antituberculosis Activity : A series of nitrofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. These studies indicated that structural modifications could enhance biological activity, suggesting that FMSN might be evaluated similarly for its antimycobacterial properties .
- Electrochemical Studies : The reduction mechanisms of nitro compounds are crucial for understanding their biological activity. Electroanalytical studies on related compounds have shown that the reduction of nitro groups is a key step in their activation against bacterial strains .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
